REACTION_SMILES
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[C:12](=[O:13])([O-:14])[O-:15].[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[Cl:1][c:2]1[n:3][c:4]([CH3:9])[n:5][c:6]([Cl:8])[cH:7]1.[K+:16].[K+:17].[NH2:10][NH2:11]>>[Cl:1][c:2]1[n:3][c:4]([CH3:9])[n:5][c:6]([NH:10][NH2:11])[cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cc1nc(Cl)cc(Cl)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1nc(Cl)cc(NN)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |